Ethyl 4-(2,4-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
Synthesis Analysis
A compound named “Ethyl (E)-4-(2,4-dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate” has been synthesized as a side product of the Biginelli reaction between 2,4-dimethoxybenzaldehyde, ethyl acetoacetate, and urea .
Molecular Structure Analysis
The molecular structure of a similar compound, “2-[2-(2,4-Dimethoxy-phenyl)-vinyl]-1-ethyl-pyridinium iodide (DMPI)”, was confirmed by Single crystal X-ray diffraction and spectroscopic analysis .
Chemical Reactions Analysis
The Suzuki–Miyaura coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It might be relevant to the synthesis of complex molecules like the one you mentioned.
Scientific Research Applications
Synthesis and Structural Analysis
Ethyl 4-(2,4-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has been explored in the context of synthesis and crystal structures. The compound's synthesis and structure were detailed in a study which included similar hexahydroquinoline derivatives (Steiger, Li, Gates, & Natale, 2020). This type of research is crucial in understanding the compound's chemical properties and potential applications.
Calcium Channel Antagonistic Activity
Research has also focused on derivatives of this compound for their calcium channel antagonistic activities. These studies involved the synthesis of new compounds and screening for calcium channel activity, particularly in relation to cardiovascular functions (Şimşek et al., 2006). Understanding these activities is important for developing potential therapeutic agents.
Myorelaxant Activity
The compound has also been studied for its myorelaxant activity, particularly in derivatives like methyl(ethyl) 4-(dichlorophenyl)-2,7-dimethyl-5-oxo-l,4,5,6,7,8-hexahydroquinoline-3-carboxylates. These studies are crucial in exploring potential applications in muscle relaxation and related therapeutic areas (Gündüz et al., 2008).
Antimycobacterial Activities
There is also research on the antimycobacterial activities of derivatives of this compound. Studies have synthesized various derivatives and evaluated them against Mycobacterium tuberculosis, showing moderate antimycobacterial activity with weak cytotoxicity (Baydar et al., 2017). This research is significant for the development of new antimycobacterial agents.
Safety and Hazards
Properties
IUPAC Name |
ethyl 4-(2,4-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO5/c1-7-29-22(26)19-13(2)24-16-11-23(3,4)12-17(25)21(16)20(19)15-9-8-14(27-5)10-18(15)28-6/h8-10,20,24H,7,11-12H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEFZXCXADXDMLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=C(C=C(C=C3)OC)OC)C(=O)CC(C2)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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